molecular formula C23H16BrCl2N3OS B2753738 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1226436-07-2

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2753738
CAS No.: 1226436-07-2
M. Wt: 533.27
InChI Key: SHFIJCLZJFTVCL-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H16BrCl2N3OS and its molecular weight is 533.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Crystallography

The study of chemical structures, especially those involving halogenated compounds, plays a significant role in the development of materials with specific properties. For example, compounds similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been analyzed for their crystal structures, showcasing the generation of 3-D arrays via various intermolecular interactions. These interactions include hydrogen bonds and π interactions, contributing to the understanding of molecular arrangement and stability in crystalline forms (Boechat et al., 2011).

Antitumor Activity

Research has also explored the antitumor potential of compounds bearing structural similarities to this compound. For instance, derivatives of benzothiazole, a related heterocyclic compound, have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. This evaluation indicates the potential for developing new therapeutic agents based on the modification of such compounds (Yurttaş et al., 2015).

Heterocyclic Synthesis

The synthesis of heterocycles is a critical area of research due to the importance of heterocyclic compounds in pharmaceuticals and materials science. Thioureido-acetamides, which share functional groups with the compound , have been utilized in cascade reactions to produce a variety of heterocyclic structures. These reactions demonstrate excellent atom economy and provide access to important heterocycles, underscoring the versatility and potential of compounds with acetamide groups in synthetic organic chemistry (Schmeyers & Kaupp, 2002).

Antibacterial and Antimicrobial Activity

Several studies have synthesized derivatives of similar compounds and evaluated their antibacterial and antimicrobial efficacy. The design of such compounds often targets specific microbial strains, offering potential pathways for the development of new antibiotics. This research area is particularly relevant given the growing concern over antibiotic resistance and the need for novel antimicrobial agents (Desai et al., 2008).

Molecular Structure Determination

Determining the molecular structure of complex compounds through techniques like X-ray crystallography provides insights into their chemical behavior and potential applications. Studies focusing on the molecular structure of acetamide derivatives contribute to a deeper understanding of how structural variations influence physical and chemical properties, which is crucial for designing compounds with desired activities (Sharma et al., 2017).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrCl2N3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-17(25)9-11-20)31-14-22(30)28-19-3-1-2-18(26)12-19/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFIJCLZJFTVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.